Lack of Direct Antiviral Activity vs. Penciclovir
Desacetyl famciclovir (BRL 42359) demonstrates no direct antiviral activity against feline herpesvirus (FHV-1) in vitro, unlike its downstream metabolite penciclovir. In a plaque reduction assay, the IC50 of penciclovir was determined to be 0.86 μg/mL (3.4 μM), while both famciclovir and BRL 42359 showed no antiviral effect at any concentration tested [1]. This establishes that BRL 42359 is an inactive precursor and cannot be used as a substitute for the active drug in efficacy studies.
| Evidence Dimension | In vitro antiviral activity (IC50) against FHV-1 |
|---|---|
| Target Compound Data | No antiviral effect at any concentration |
| Comparator Or Baseline | Penciclovir: IC50 = 0.86 μg/mL (3.4 μM) |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Plaque reduction assay on FHV-1 field isolate |
Why This Matters
This confirms the compound's role as an inactive metabolic intermediate, making it unsuitable for antiviral research but essential as an analytical marker.
- [1] Groth, A. D., et al. (2014). In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites. Veterinary Ophthalmology, 17(4), 268-274. View Source
